An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybutanamide
An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of 2-hydroxybutanamide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this molecule is of interest. This document covers its chemical and physical characteristics, synthesis, reactivity, and its significant role as a scaffold in medicinal chemistry, particularly as a precursor to Matrix Metalloproteinase (MMP) inhibitors.
Core Chemical and Physical Properties
2-Hydroxybutanamide, also known as 2-hydroxybutyramide, is an organic compound featuring both a hydroxyl and an amide functional group on a butane backbone. Its chemical structure lends it to a variety of chemical modifications, making it a versatile building block in organic synthesis.[1][2]
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxybutanamide | [3] |
| Molecular Formula | C4H9NO2 | [3][4] |
| Molecular Weight | 103.12 g/mol | [3] |
| CAS Number | 1113-58-2 | [3][4] |
| Canonical SMILES | CCC(C(=O)N)O | [3] |
| InChIKey | UUXHICUVBOTXQS-UHFFFAOYSA-N | [3] |
| Appearance | Colorless liquid | |
| Odor | Faint, characteristic | |
| Taste | Slightly sweet |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water, ethanol, and acetone | |
| XLogP3 | -0.6 | [3][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 103.063328530 Da | [3][4] |
| Topological Polar Surface Area | 63.3 Ų | [3] |
Spectroscopic Properties
Detailed experimental spectra for 2-hydroxybutanamide are not widely published. However, based on its structure, the following spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data
-
-CH₃ (C4): A triplet around 0.9-1.0 ppm.
-
-CH₂- (C3): A multiplet (likely a quartet of doublets) around 1.6-1.8 ppm.
-
-CH- (C2): A multiplet (likely a triplet of doublets) around 4.0-4.2 ppm.
-
-OH: A broad singlet, with a chemical shift that can vary depending on solvent and concentration.
-
-NH₂: Two broad singlets (or one broad singlet) for the amide protons, typically in the range of 5.5-8.0 ppm.
Expected ¹³C NMR Spectral Data
-
C4 (-CH₃): ~10-15 ppm
-
C3 (-CH₂-): ~25-30 ppm
-
C2 (-CH-OH): ~70-75 ppm
-
C1 (=O): ~175-180 ppm
Expected IR Spectral Data
-
O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.
-
N-H stretch (amide): Two bands (for primary amide) around 3100-3500 cm⁻¹.
-
C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.
-
C=O stretch (amide I): A strong, sharp peak around 1640-1680 cm⁻¹.
-
N-H bend (amide II): A band around 1550-1640 cm⁻¹.
-
C-O stretch (hydroxyl): A band in the region of 1050-1150 cm⁻¹.
Synthesis and Reactivity
2-Hydroxybutanamide can be synthesized through various chemical and biocatalytic routes. Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a valuable intermediate for further chemical modifications.[1]
Synthetic Pathways
Several methods for the synthesis of 2-hydroxybutanamide have been reported:
-
From 2-Hydroxybutanoic Acid: Direct amidation of the corresponding carboxylic acid is a common approach.[1]
-
From 2-Bromobutanamide: Nucleophilic substitution of 2-bromobutanamide with a hydroxide ion via an SN2 mechanism can yield 2-hydroxybutanamide.[1]
-
Enantioselective Biocatalysis: The use of enzymes like nitrile hydratases can achieve high stereoselectivity, which is crucial for pharmaceutical applications where specific enantiomers are required.[1]
-
Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of the synthesis, leading to high diastereoselectivity.[1]
Figure 1: Overview of synthetic routes to 2-hydroxybutanamide.
Experimental Protocols
Synthesis of 2-Hydroxybutanamide via Hydration of 2-Hydroxybutanenitrile
This protocol is based on the catalytic hydration of a nitrile, a method known for its efficiency.
Materials:
-
2-hydroxybutanenitrile
-
Ruthenium catalyst, e.g., [RuCl₂(η³:η³-C₁₀H₁₆){PMe₂(OH)}]
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar sealed reaction vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere, add 2-hydroxybutanenitrile.
-
Add deionized water to the reaction vessel.
-
Add the ruthenium catalyst (e.g., 1 mol%).
-
Seal the tube and stir the reaction mixture at a controlled temperature (e.g., 20-60°C) for 24-72 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the product can be isolated by solvent extraction and purified by column chromatography or distillation.
Purity Validation by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Exemplary Gradient:
-
Start with 5% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL
Applications in Drug Development
2-Hydroxybutanamide and its derivatives are of significant interest in drug development, primarily due to their role as chiral building blocks.[1]
N-Hydroxybutanamide Derivatives as Matrix Metalloproteinase (MMP) Inhibitors
Derivatives of 2-hydroxybutanamide, particularly N-hydroxybutanamides, have been identified as potent inhibitors of Matrix Metalloproteinases (MMPs).[1][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer.[1][5]
The hydroxamic acid moiety (-C(=O)NHOH), which can be synthesized from the 2-hydroxybutanamide core, acts as a zinc-binding group within the active site of MMPs, leading to their inhibition.[1]
Role in Cancer Therapy
MMPs play a crucial role in multiple stages of cancer progression, including tumor growth, invasion, and metastasis.[6] By degrading the ECM, MMPs facilitate the invasion of cancer cells into surrounding tissues and the vasculature.[7] They are also involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
Inhibition of MMPs by N-hydroxybutanamide derivatives has shown promise in preclinical studies. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated inhibition of MMP-2, MMP-9, and MMP-14 and exhibited both antitumor and antimetastatic effects in a mouse model of melanoma.[5]
Figure 2: Signaling pathway of MMPs in cancer and the inhibitory action of N-hydroxybutanamide derivatives.
Safety and Toxicology
2-Hydroxybutanamide is classified with the following GHS hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Hydroxybutanamide is a functionally rich molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutics. Its derivatives have demonstrated promising activity as MMP inhibitors, a class of enzymes deeply involved in the pathology of cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development in this area. While some experimental physical data remains elusive, the provided information offers a robust starting point for scientists and researchers.
References
- 1. Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 3. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. Inhibition of MMPs - Elabscience [elabscience.com]
- 6. Matrix metalloproteinases: roles in cancer and metastasis [imrpress.com]
- 7. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
